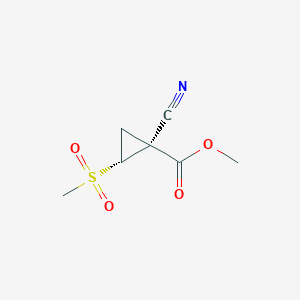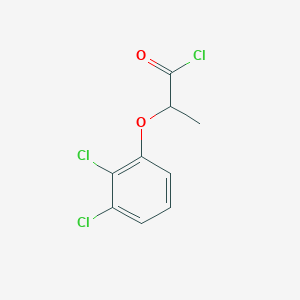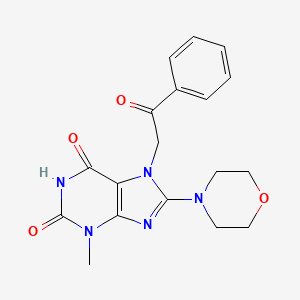
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with cyclopropane rings, like the one in your molecule, are often used in pharmaceuticals and agrochemicals due to their unique chemical properties . The presence of a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) could add to the reactivity of the compound.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a three-membered cyclopropane ring, which is known for its strain and reactivity. The presence of two chiral centers would mean that this compound could exist in multiple stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Two compounds with the same molecular formula but different arrangements of atoms (stereoisomers) can have different properties .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrethroids
Pyrethroids are a class of synthetic insecticides that mimic the insecticidal activity of the natural compound pyrethrin found in chrysanthemum flowers. The compound EN300-367260 serves as a precursor in the synthesis of novel pyrethroids with two asymmetric centers on the cyclopropane ring . These new compounds exhibit significant insecticidal activity, particularly against common mosquitoes, and the stereostructure-activity relationship is a key area of research.
Development of Antiparkinsonian Agents
Research into Parkinson’s disease has led to the synthesis of new derivatives of Prottremin, a compound with antiparkinsonian activity. EN300-367260 is used to create these derivatives through an epoxide ring-opening reaction. The resulting compounds have shown promising results in animal models of Parkinson’s disease, indicating potential therapeutic applications .
Exploration of Chiral Discrimination
Chiral discrimination is crucial in the development of more effective and less toxic pharmaceuticals. EN300-367260, with its chiral centers, is used to study the effects of chirality on biological activity. This research can lead to the development of drugs with improved efficacy and safety profiles .
Understanding Mechanism of Action
The compound is also used in research to understand the mechanisms of action of various drugs. For instance, studies are ongoing to fully comprehend how certain molecules interact with biological targets, such as nicotinic acetylcholine receptors, which are crucial for muscle function and neurotransmission.
Chemical Synthesis and Organic Chemistry
EN300-367260 is a valuable compound in organic chemistry for the synthesis of complex molecules. Its unique structure allows for the creation of compounds with specific stereochemical configurations, which is essential for the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3/t5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXFUUFWZWJHM-VDTYLAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)




![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)